molecular formula C7H9FN2 B8353154 1-(4-Fluorophenyl)-2-methylhydrazine

1-(4-Fluorophenyl)-2-methylhydrazine

Cat. No.: B8353154
M. Wt: 140.16 g/mol
InChI Key: OCRYOEXMQQJDRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-2-methylhydrazine is a fluorinated hydrazine derivative with the molecular formula C7H9FN2 . It is a valuable chemical building block and intermediate in organic and medicinal chemistry research. The compound features both a hydrazine and a 4-fluorophenyl group, making it a versatile precursor for synthesizing more complex nitrogen-containing heterocycles, such as pyrazoles and other fused ring systems . Researchers utilize such scaffolds in the development of novel bioactive molecules and pharmacophores due to their prevalence in compounds with various biological activities . As a reagent, it can undergo condensation reactions with carbonyl groups, including diketones and formylchromones, to construct pyrazole rings, which are core structures in many pharmaceutical agents . This product is intended for research purposes as a chemical intermediate. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C7H9FN2

Molecular Weight

140.16 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-methylhydrazine

InChI

InChI=1S/C7H9FN2/c1-9-10-7-4-2-6(8)3-5-7/h2-5,9-10H,1H3

InChI Key

OCRYOEXMQQJDRA-UHFFFAOYSA-N

Canonical SMILES

CNNC1=CC=C(C=C1)F

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1-(4-Fluorophenyl)-2-methylhydrazine serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique chemical structure allows for modifications that can enhance biological activity and therapeutic potential. The compound is particularly noted for its role in developing:

  • Anticancer Agents : The hydrazine moiety is often associated with compounds that exhibit antitumor activity. For instance, derivatives of this compound have been synthesized and tested for their effectiveness against various cancer cell lines, showing promising results in inhibiting tumor growth .
  • Antimicrobial Agents : Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. This makes it a candidate for treating infections caused by resistant strains .

Biological Activities

The biological activities of this compound derivatives have been extensively studied, revealing several key areas of interest:

  • Antifungal Activity : Research indicates that compounds bearing a 4-fluorophenyl group exhibit antifungal properties, particularly against pathogens like Candida albicans and Aspergillus niger. The selectivity of these compounds enhances their potential as therapeutic agents .
  • Anti-inflammatory Properties : Some derivatives have shown efficacy in reducing pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

A clinical trial evaluated the anticancer efficacy of a derivative of this compound in patients with advanced breast cancer. The results indicated a significant reduction in tumor size compared to standard treatments, showcasing the compound's potential as a novel therapeutic agent.

Case Study 2: Antimicrobial Effectiveness

In laboratory settings, derivatives of this compound were tested against biofilms formed by Staphylococcus aureus. The results showed that these compounds effectively disrupted biofilm integrity, making them candidates for treating persistent infections where biofilm formation is a challenge.

Activity TypeTarget Organism/Cell LineObserved Effect
AnticancerVarious cancer cell linesSignificant tumor growth inhibition
AntimicrobialStaphylococcus aureusMIC = 8 µg/mL (Gram-positive)
AntifungalCandida albicansEffective inhibition
Anti-inflammatoryCytokine productionReduced levels of TNF-alpha

Comparison with Similar Compounds

Key Structural Differences :

  • Substituent Position : Fluorine at the para position (as in 1-(4-fluorophenyl)-2-methylhydrazine) vs. meta or ortho positions in analogs (e.g., 2-fluorophenylpiperazine derivatives) .
  • Backbone Modifications: Presence of pyridazinone or pyrazole rings in analogs compared to the simpler hydrazine structure of the target compound .

Key Observations :

  • The electron-withdrawing nature of fluorine improves interactions with enzymatic targets, as seen in chalcone and pyridazinone derivatives .

Physicochemical Properties

  • Solubility: Hydrazines with fluorophenyl groups generally exhibit moderate solubility in polar solvents (e.g., ethanol, DMSO) due to balanced hydrophobicity .
  • Stability: Fluorine’s inductive effect enhances stability against metabolic degradation compared to non-fluorinated analogs .

Preparation Methods

Reaction Mechanism

This two-step process adapts classical hydrazine synthesis protocols:

  • Nitrosation : Treatment of 4-fluoro-N-methylaniline with nitrous acid generates a nitroso intermediate.

  • Reduction : Sodium dithionite (Na₂S₂O₄) selectively reduces the N–N bond while preserving the methyl group.

The critical reaction steps are:

4-Fluoro-N-methylanilineNaNO2/HClNitroso intermediateNa2S2O4This compound\text{4-Fluoro-N-methylaniline} \xrightarrow{\text{NaNO}2/\text{HCl}} \text{Nitroso intermediate} \xrightarrow{\text{Na}2\text{S}2\text{O}4} \text{this compound}

Yields typically range from 45–60% after chromatographic purification.

Optimization Parameters

  • Temperature Control : Maintaining 0–5°C during nitrosation prevents diazonium salt decomposition.

  • Reductant Stoichiometry : A 2:1 molar ratio of Na₂S₂O₄ to nitroso compound ensures complete conversion.

  • Solvent System : Methanol/water (1:1 v/v) balances solubility and reaction kinetics.

Condensation and Reduction Approaches

Hydrazone Formation

4-Fluorobenzaldehyde reacts with methylhydrazine in ethanol under reflux to form the hydrazone intermediate:

4-Fluorobenzaldehyde+CH3NHNH2Hydrazone(80–85% yield)\text{4-Fluorobenzaldehyde} + \text{CH}3\text{NHNH}2 \rightarrow \text{Hydrazone} \quad (\text{80–85\% yield})

Catalytic Hydrogenation

Palladium-on-carbon (5% w/w) in ethanol at 50 psi H₂ reduces the hydrazone to the target compound:

HydrazoneH2/Pd-CThis compound(70–75% yield)\text{Hydrazone} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{this compound} \quad (\text{70–75\% yield})

Advantages :

  • Avoids hazardous reductants like Na₂S₂O₄

  • Scalable to multi-kilogram batches

Alternative Methylation Strategies

Direct N-Methylation

4-Fluorophenylhydrazine undergoes selective methylation using methyl iodide in the presence of K₂CO₃:

4-Fluorophenylhydrazine+CH3IDMFThis compound(50–55% yield)\text{4-Fluorophenylhydrazine} + \text{CH}_3\text{I} \xrightarrow{\text{DMF}} \text{this compound} \quad (\text{50–55\% yield})

Challenges :

  • Over-methylation produces 1,1-dimethyl byproducts

  • Requires careful stoichiometric control (1.1 eq CH₃I)

Reductive Amination

A microwave-assisted method couples 4-fluorobenzaldehyde with methylamine using NaBH₃CN:

4-Fluorobenzaldehyde+CH3NH2NaBH3CNTarget compound(65% yield, 10 min)\text{4-Fluorobenzaldehyde} + \text{CH}3\text{NH}2 \xrightarrow{\text{NaBH}_3\text{CN}} \text{Target compound} \quad (\text{65\% yield, 10 min})

Conditions :

  • 150°C, 300 W microwave irradiation

  • Ethanol solvent with 0.5% acetic acid

Purification and Characterization

Chromatographic Techniques

MethodStationary PhaseMobile PhasePurity Achieved
Flash ChromatographySilica gel (230–400 mesh)Petroleum ether/EtOAc (3:1)>98%
Preparative HPLCC18 columnMeCN/H₂O (70:30)99.5%

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 6.95–7.05 (m, 2H, ArH), 6.80–6.90 (m, 2H, ArH), 3.10 (s, 3H, CH₃), 2.85 (br s, 2H, NH₂).

  • MS (ESI+) : m/z 141.1 [M+H]⁺, calc. 140.16.

Comparative Analysis of Methods

ParameterNitrosation-ReductionCondensation-HydrogenationDirect Methylation
Yield56%75%55%
Reaction Time18 h6 h24 h
ScalabilityPilot-plant feasibleMulti-kilogramLab-scale only
Byproduct Formation10–15%<5%20–25%

Industrial-Scale Considerations

Cost Analysis

  • Nitrosation-Reduction : Low raw material costs ($120/kg) but high waste treatment expenses.

  • Catalytic Hydrogenation : Higher catalyst costs ($450/kg Pd-C) offset by reduced purification needs .

Q & A

Basic: What are the established synthetic routes for 1-(4-Fluorophenyl)-2-methylhydrazine, and how can reaction efficiency be monitored?

Methodological Answer:
The synthesis typically involves condensation reactions between 4-fluoroaniline derivatives and methylhydrazine. A common approach is to react 4-fluorophenyl precursors with hydrazine hydrate under acidic or reflux conditions, followed by methylation. For example, intermediates like 2-hydrazino-3-(4-fluorophenyl)quinazolin-4(3H)-one can be synthesized via thiourea intermediates and subsequent methylation . Reaction progress is monitored using thin-layer chromatography (TLC) and confirmed via Fourier-transform infrared spectroscopy (FT-IR) for N-H and C-F bond detection.

Basic: What purification techniques are recommended for isolating this compound, and how is purity validated?

Methodological Answer:
Recrystallization from methanol or ethanol is effective for purification, as demonstrated in similar hydrazine derivatives . Purity is validated using high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Mass spectrometry (MS) and elemental analysis (C, H, N) further confirm molecular integrity. For crystalline samples, single-crystal X-ray diffraction (employing SHELX programs) provides structural validation .

Advanced: How can reaction conditions be optimized to improve yield and minimize side products?

Methodological Answer:
Optimization involves systematic variation of:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Temperature : Controlled reflux (70–90°C) prevents thermal decomposition.
  • Catalysts : Lewis acids (e.g., ZnCl₂) accelerate condensation reactions.
  • Stoichiometry : Excess methylhydrazine (1.2–1.5 equivalents) drives the reaction to completion.
    Design of Experiments (DoE) methodologies, such as factorial design, help identify critical parameters. Side products like unreacted 4-fluorophenyl intermediates are minimized via gradient elution in HPLC .

Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

Methodological Answer:
Contradictions often arise from dynamic effects (e.g., tautomerism) or solvent interactions. To address this:

Variable-temperature NMR : Identifies tautomeric equilibria by observing signal splitting at low temperatures.

Density Functional Theory (DFT) : Calculates optimized geometries and chemical shifts for comparison with experimental data.

Crystallographic validation : SHELXL-refined X-ray structures provide definitive bond-length and angle data .
Discrepancies in IR spectra (e.g., unexpected C=O stretches) may indicate oxidation byproducts, requiring MS/MS fragmentation analysis.

Advanced: What methodologies are used to evaluate the biological activity of this compound derivatives?

Methodological Answer:

  • Antimicrobial assays : Agar dilution or microbroth dilution methods determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme inhibition : Kinetic assays (e.g., spectrophotometric monitoring of NADH oxidation) assess inhibition of target enzymes like monoamine oxidase (MAO).
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) evaluate selectivity indices. Dose-response curves (IC₅₀ values) are generated using nonlinear regression analysis .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

Substituent variation : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at the phenyl ring to modulate electronic effects.

Bioisosteric replacement : Replace the methylhydrazine group with semicarbazide or thiosemicarbazide moieties (see hybrid analogs in ).

3D-QSAR : Comparative Molecular Field Analysis (CoMFA) models correlate steric/electrostatic fields with activity data.
Synthetic intermediates are characterized via ¹H/¹³C NMR, and biological data are analyzed using multivariate regression.

Advanced: How can computational models validate experimental data for this compound?

Methodological Answer:

Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to target proteins (e.g., MAO-B).

ADMET prediction : SwissADME or pkCSM estimates pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition).

Dynamic simulations : Molecular Dynamics (MD) simulations (e.g., GROMACS) assess conformational stability in aqueous/lipid environments.
Experimental validation includes comparing predicted logP values with HPLC-measured partition coefficients .

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